N-(4-chlorobenzyl)-2,4-dimethylbenzamide
Description
N-(4-Chlorobenzyl)-2,4-dimethylbenzamide is a benzamide derivative featuring a 4-chlorobenzyl group attached to the amide nitrogen and 2,4-dimethyl substitutions on the benzoyl moiety. Benzamide derivatives are widely studied for their biological activities, including enzyme inhibition (e.g., histone deacetylases, HDACs) and antitumor effects, with substituent patterns critically influencing their pharmacological profiles .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-11-3-8-15(12(2)9-11)16(19)18-10-13-4-6-14(17)7-5-13/h3-9H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFREKFQCMEUJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen vs. Alkyl Substitutions
- Compound 6d (N-(4-Chlorobenzyl)-analog) : In , replacing the 2,4-dichlorobenzyl group in a lead compound with a 4-chlorobenzyl group (6d) resulted in significantly reduced activity , highlighting the importance of halogen positioning. The loss of the 2-chloro substituent likely disrupts steric or electronic interactions critical for target binding .
- N-(4-Chlorobenzyl)-2,4-dimethylbenzamide: The 2,4-dimethyl groups may mimic steric bulk but lack the electron-withdrawing effects of chlorine.
Hydroxamic Acid Derivatives
- Compound 2n () : A hydroxamic acid-containing benzamide with a 4-chlorobenzyl group exhibited HDAC inhibitory activity (70% yield, 149–150°C melting point). The hydroxamic acid moiety enhances metal-binding capacity, a feature absent in this compound, suggesting divergent therapeutic applications .
Physicochemical Properties
The table below summarizes data from analogs to infer properties of this compound:
Structural Insights from NMR and Crystallography
- Compound 2n () : ¹H-NMR signals at δ 2.23 ppm (6H, methyl groups) and δ 7.00–7.94 ppm (aromatic protons) align with dimethyl and chlorobenzyl motifs. For the target compound, similar methyl and aromatic shifts are expected, with distinct splitting patterns due to the 2,4-dimethyl arrangement .
- 4-Bromo-N-(2-nitrophenyl)benzamide () : Crystallographic data reveal planar benzamide cores with substituent-dependent dihedral angles. The 2,4-dimethyl groups in the target compound may introduce steric hindrance, affecting crystal packing and solubility .
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